molecular formula C9H17NOS B12983678 3-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol

3-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol

Cat. No.: B12983678
M. Wt: 187.30 g/mol
InChI Key: SVMYKFAIKJRLIY-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol is a chemical compound with the molecular formula C₆H₁₃NOS It is characterized by the presence of a cyclopropyl group, a thietan-3-ylamino group, and a propan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol typically involves the reaction of cyclopropylamine with a thietan-3-yl-containing precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Thietan-3-ylamino)propan-2-ol: Shares a similar thietan-3-ylamino group but differs in the position of the hydroxyl group.

    3-Cyclopropyl-3-(1,2,3,4-tetrahydronaphthalen-2-ylamino)propan-1-ol: Contains a cyclopropyl group and a different amino group.

Uniqueness

3-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

3-cyclopropyl-2-(thietan-3-ylamino)propan-1-ol

InChI

InChI=1S/C9H17NOS/c11-4-8(3-7-1-2-7)10-9-5-12-6-9/h7-11H,1-6H2

InChI Key

SVMYKFAIKJRLIY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(CO)NC2CSC2

Origin of Product

United States

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